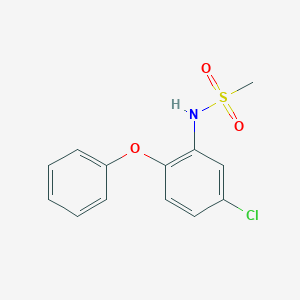

(S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

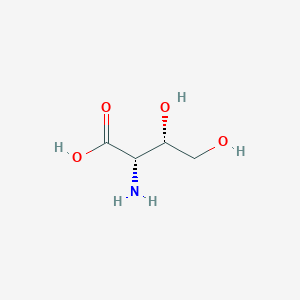

(S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester is related to the tryptophan family of compounds, which are of significant interest in organic and medicinal chemistry due to their complex structure and biological relevance. The compound is involved in the synthesis of various biologically active molecules, including indole alkaloids and tryptophan derivatives.

Synthesis Analysis

The synthesis of related tryptophan derivatives involves enantiospecific methods and utilizes chiral auxiliaries for high yield and selectivity. For instance, the enantiospecific synthesis of 7-methoxy-D-tryptophan ethyl ester combines the Larock heteroannulation process with a Schöllkopf-based chiral auxiliary, leading to the successful synthesis of several methoxy-substituted sarpagine indole alkaloids (Hao Zhou et al., 2006).

Molecular Structure Analysis

The molecular structure of tryptophan derivatives, including (S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester, features complex ring systems and functional groups that contribute to their reactivity and biological activity. The cyclization reactions and stereochemical outcomes are critical for understanding their molecular architecture and properties.

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including cyclization and alkylation, retaining configuration and enabling the synthesis of alpha-alkylated tryptophan derivatives with high optical purity (G. Bourne et al., 1991). These reactions are fundamental for the preparation of bioactive compounds and further functionalization.

Physical Properties Analysis

The physical properties of (S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester, such as solubility, melting point, and optical rotation, are influenced by its molecular structure. The presence of ethoxycarbonyl and methyl ester groups affects its solubility in organic solvents and its interaction with biological molecules.

Chemical Properties Analysis

Its chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. The ester and ethoxycarbonyl groups, for instance, make it susceptible to hydrolysis and condensation reactions, which are crucial for its transformation into other valuable compounds.

科学研究应用

Enantiospecific Synthesis

One notable application involves the use of this compound in enantiospecific synthesis processes. For instance, it has been used in the synthesis of α-substituted tryptophan derivatives, leveraging tryptophan as a chiron. This method involves cyclization and subsequent reactions to afford optically pure α-alkylated tryptophan derivatives, demonstrating the compound's utility in producing enantiomerically enriched products (Bourne, Crich, Davies, & Horwell, 1991).

Synthesis of Natural Products

Another significant application is in the total synthesis of natural products. For example, it has been used in the synthesis of stephanotic acid methyl ester, a naturally occurring macrocyclic pentapeptide. This synthesis involves key steps such as the formation of an unusual beta-substituted alpha-amino acid through a thioxo-oxazolidine intermediate, demonstrating the compound's role in constructing complex natural product architectures (Bentley, Slawin, & Moody, 2006).

Ozonization and Reduction Reactions

The compound also finds application in ozonization and reduction reactions, where it yields N-(ethoxycarbonyl)-β-amino-α-hydroxy phosphonic esters. This showcases its utility in modifying phosphonic ester compounds, which are important in various chemical syntheses and potential pharmacological agents (Francavilla, Gasperi, Loreto, Tardella, & Bassetti, 2002).

Mass Spectrometry in Peptide Analysis

Moreover, the compound has been used in mass spectrometric analysis of peptides. The ethoxycarbonyl group, in particular, offers advantages over other protecting groups, enhancing the intensity and facilitating the interpretation of fragmentation patterns in mass spectra. This application underscores its importance in analytical chemistry, especially in the structural elucidation of peptides (Kamerling, Heerma, & Vliegenthart, 1968).

未来方向

The future directions of ester research could involve exploring their wide range of applications in various industries, including the pharmaceutical and cosmetic industries . Additionally, research could focus on developing more efficient synthesis methods and understanding the reactivity and properties of esters .

属性

IUPAC Name |

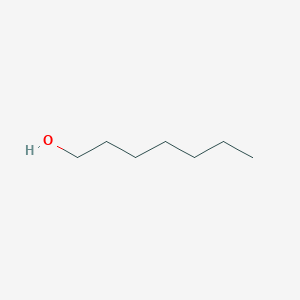

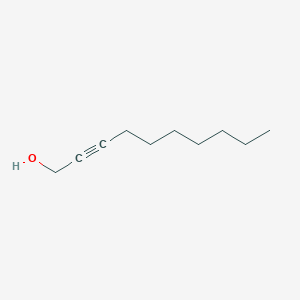

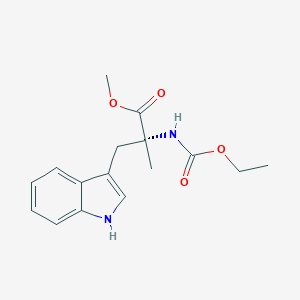

methyl (2R)-2-(ethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-4-22-15(20)18-16(2,14(19)21-3)9-11-10-17-13-8-6-5-7-12(11)13/h5-8,10,17H,4,9H2,1-3H3,(H,18,20)/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVTYJZJZLTYAQ-MRXNPFEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C)(CC1=CNC2=CC=CC=C21)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N[C@](C)(CC1=CNC2=CC=CC=C21)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439378 |

Source

|

| Record name | Methyl N-(ethoxycarbonyl)-alpha-methyl-D-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester | |

CAS RN |

170458-98-7 |

Source

|

| Record name | Methyl N-(ethoxycarbonyl)-alpha-methyl-D-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。